molecular formula C21H23FN2O2S B11075548 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B11075548
M. Wt: 386.5 g/mol
InChI Key: VKZHQUSZXZFGSG-UHFFFAOYSA-N
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Description

N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a cyano group, and a fluorophenoxyacetamide moiety

Preparation Methods

The synthesis of N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction can be carried out without solvent at room temperature or with heating in a steam bath. Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of automated reactors.

Chemical Reactions Analysis

N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the fluorophenoxy moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The benzothiophene core provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar compounds to N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE include other cyanoacetamide derivatives and benzothiophene-based compounds . These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the fluorophenoxy group in N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(2-FLUOROPHENOXY)ACETAMIDE distinguishes it from other related compounds, potentially offering unique advantages in terms of binding affinity and specificity.

Properties

Molecular Formula

C21H23FN2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-fluorophenoxy)acetamide

InChI

InChI=1S/C21H23FN2O2S/c1-21(2,3)13-8-9-14-15(11-23)20(27-18(14)10-13)24-19(25)12-26-17-7-5-4-6-16(17)22/h4-7,13H,8-10,12H2,1-3H3,(H,24,25)

InChI Key

VKZHQUSZXZFGSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3F

Origin of Product

United States

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